molecular formula C21H21N3O3S B2584161 N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893978-76-2

N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2584161
M. Wt: 395.48
InChI Key: AFMJYUUHVMTPGH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of compounds related to N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide involves reactions with different nitrogen-containing binucleophilic agents, leading to the formation of various derivatives. This process is crucial for understanding the structure and potential applications of the compound (Kosolapova et al., 2013).

Pharmacological Potential

  • Anticancer Activities : Certain derivatives of N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide exhibit notable anticancer effects. For instance, some derivatives have shown potent activity against various cancer cell lines, indicating their potential as anticancer agents (Zyabrev et al., 2022).

  • Antibacterial Properties : Novel synthesized compounds related to this chemical have shown significant antibacterial activity against a range of bacteria, including Staphylococcus aureus and E. coli. This indicates a potential application in the development of new antibacterial agents (Mohamed, 2004).

Chemical Properties and Applications

  • Corrosion Inhibition : A pyridazine-based derivative similar to N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has been developed as an effective corrosion inhibitor for copper in sulfuric acid, demonstrating its utility in industrial applications (Luo et al., 2021).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-16-10-8-15(9-11-16)22-20(25)14-28-21-13-12-18(23-24-21)17-6-4-5-7-19(17)26-2/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMJYUUHVMTPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

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